

Comprehensive Spectroscopic Guide: 4-tert-butyl-piperidine-1-propanamine[1]

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Compound of Interest

Compound Name: 4-Tert-butyl-piperidine-1-propanamine
CAS No.: 314241-28-6
Cat. No.: B8402841

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Executive Summary & Compound Identity

4-tert-butyl-piperidine-1-propanamine is a conformationally biased diamine.[1] The bulky tert-butyl group at the C4 position of the piperidine ring acts as a "conformational anchor," locking the ring into a rigid chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This rigidity significantly simplifies NMR analysis by resolving axial and equatorial protons, unlike unsubstituted piperidines which undergo rapid ring flipping at room temperature.

Chemical Identity Table

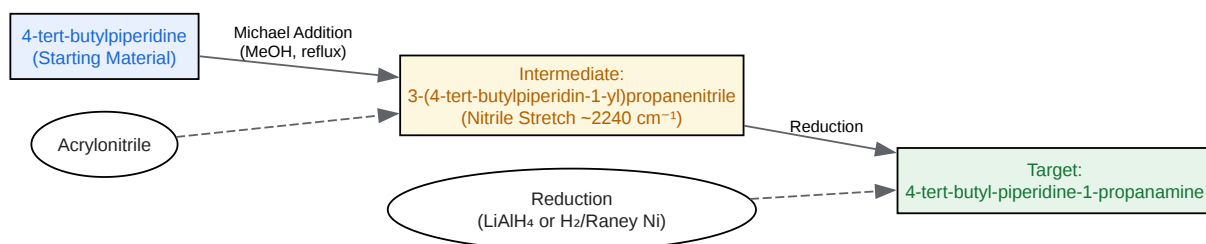
Property	Detail
IUPAC Name	3-(4-tert-butylpiperidin-1-yl)propan-1-amine
Molecular Formula	C ₁₂ H ₂₆ N ₂
Molecular Weight	198.35 g/mol
Exact Mass	198.2096
Key Structural Feature	tert-Butyl group locks piperidine in chair conformation (1). [1]
CAS Registry Number	Not widely listed; Analogous to 6241-30-1 (Methyl variant)

Synthesis & Impurity Profiling

To understand the spectroscopic data, one must understand the synthesis, as the most common impurities (unreduced nitrile, dimerized byproducts) have distinct spectral signatures.

Synthesis Workflow (Michael Addition - Reduction Sequence)

The industrial standard for generating this motif involves the Michael addition of 4-tert-butylpiperidine to acrylonitrile, followed by catalytic hydrogenation or hydride reduction.[\[1\]](#)



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Figure 1: Synthetic pathway highlighting the nitrile intermediate.[1] Absence of the $\sim 2240\text{ cm}^{-1}$ band in IR and the $\sim 118\text{ ppm}$ signal in ^{13}C NMR confirms successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: Due to the conformational lock provided by the tert-butyl group, the ^1H NMR spectrum exhibits distinct signals for axial and equatorial protons on the piperidine ring. The tert-butyl group will always be equatorial.[1]

^1H NMR Assignments (400 MHz, CDCl_3)

Note: Chemical shifts are representative estimates based on the 4-tert-butylpiperidine scaffold and substituent additivity rules.

Position	Type	Shift (δ ppm)	Multiplicity	Coupling (Hz)	Structural Logic
t-Bu	CH ₃	0.85	Singlet (9H)	-	Characteristic intense singlet; diagnostic for the core. [1]
H-4	CH (Axial)	1.05 - 1.15	tt	J ~ 12, 4	Axial proton at C4; large trans-diaxial coupling to H-3ax/H-5ax. [1]
H-3,5	CH (Axial)	1.20 - 1.35	qd / m	J ~ 12	Overlaps with alkyl chain signals; identified by COSY. [1]
Propyl-2	CH ₂	1.62 - 1.70	Quintet	J ~ 7	Central methylene of the propyl chain. [1]
H-3,5	CH (Eq)	1.70 - 1.78	Broad d	J ~ 12	Equatorial protons are deshielded relative to axial counterparts. [1]
H-2,6	CH (Axial)	1.90 - 2.05	td	J ~ 11, 2.5	Upfield of equatorial H-2,6; triplet due to geminal +

					axial-axial coupling.[1]
Propyl-1	N-CH ₂	2.35 - 2.45	Triplet	J ~ 7	Alpha to the tertiary amine (piperidine N).[1]
Propyl-3	CH ₂ -NH ₂	2.70 - 2.75	Triplet	J ~ 7	Alpha to the primary amine; typically shifts if HCl salt is formed.[1]
H-2,6	CH (Eq)	2.95 - 3.05	Broad d	J ~ 11	Deshielded due to proximity to nitrogen lone pair and equatorial position.[1]

¹³C NMR Assignments (100 MHz, CDCl₃)

The molecule has a plane of symmetry through the N-C4 axis, simplifying the spectrum.

Carbon	Shift (δ ppm)	Assignment Note
t-Bu (Me)	27.5	Three equivalent methyl carbons.
C-3, C-5	27.8	Ring carbons beta to nitrogen. [1]
Propyl-2	30.5	Central methylene.[1]
t-Bu (Quat)	32.4	Quaternary carbon attached to C4.[1]
Propyl-3	40.8	Carbon alpha to primary amine (CH ₂ -NH ₂).[1]
C-4	47.5	Methine carbon bearing the t-butyl group.[1]
C-2, C-6	54.2	Ring carbons alpha to nitrogen (most deshielded in ring).[1]
Propyl-1	57.1	Carbon alpha to tertiary amine (N-CH ₂).[1]

Mass Spectrometry (MS)

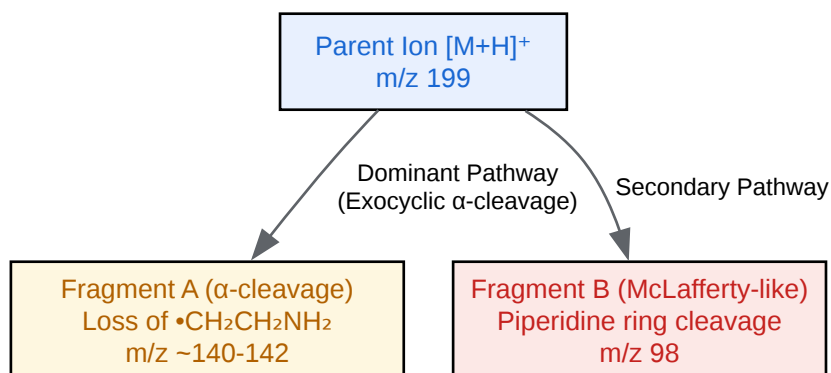
Method: Electrospray Ionization (ESI) in Positive Mode is recommended for the parent ion.[2]
Electron Impact (EI) is useful for structural fingerprinting.

ESI-MS Data[1][2]

- [M+H]⁺: Calculated m/z 199.2174.
- Observation: Strong base peak at m/z 199.2.[1]
- Doubly Charged: [M+2H]²⁺ may be observed at m/z 100.1 in acidic buffers.[1]

Fragmentation Analysis (EI / CID)

The fragmentation is dominated by α -cleavage adjacent to the piperidine nitrogen.[1]



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Figure 2: Primary fragmentation pathways.[1] The ion at m/z 140 corresponds to the N-methylene-4-tert-butylpiperidinium species.[1]

Infrared Spectroscopy (IR)

Sampling: Attenuated Total Reflectance (ATR) on neat oil/solid.

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
3350 - 3280	N-H Stretch	Doublet typical for primary amines (-NH ₂).[1]
2960 - 2850	C-H Stretch	Strong.[1] sp ³ C-H. The tert-butyl group gives a split band ~2960/2870.[1]
2810 - 2760	Bohlmann Bands	"Trans" C-H stretching adjacent to N lone pair.[1] Indicates trans-fused/chair conformation.
1600	N-H Bend	Scissoring vibration of the primary amine.
1365 + 1390	t-Bu "Split"	Characteristic "gem-dimethyl" doublet for tert-butyl group.[1]

Experimental Protocols for Validation

Protocol 1: NMR Sample Preparation[1]

- Objective: Obtain high-resolution spectra with minimal water interference.
- Solvent: CDCl_3 (99.8% D) neutralized with basic alumina (to prevent salt formation of the amine which shifts signals).
- Concentration: 10 mg sample in 0.6 mL solvent.
- Parameter Set:
 - Pulse Angle: 30° .^{[1][3]}
 - Relaxation Delay (d1): 2.0 s (ensure integration accuracy for t-Bu vs Ring protons).
 - Scans: 16 (^1H), 512 (^{13}C).

Protocol 2: GC-MS Purity Check[1]

- Column: HP-5ms or equivalent (5% phenyl methyl siloxane).^[1]
- Inlet Temp: 250°C .
- Oven Program: 60°C (1 min hold) → $20^\circ\text{C}/\text{min}$ → 280°C (5 min hold).
- Detection: EI (70 eV).
- Self-Validation: The tert-butyl group often leads to a retention time shift significantly later than the methyl-piperidine analog.^[1] Look for symmetry in the peak shape; tailing indicates column activity (silanol interactions with amine).

References

- Piperidine Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.^[1] (Foundational text on the "locking" effect of tert-butyl groups).

- Spectroscopic Data of Analogs: National Institute of Standards and Technology (NIST).[1] Mass Spectrum of N-tert-Butylethylamine.
- Synthesis Route Validation: BenchChem Application Note. Synthesis of 3-amino substituted piperidines via Michael Addition.
- NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules used in assignments).
- General Piperidine NMR: ChemicalBook. 4-tert-butylpyridine 1H NMR Spectrum (Aromatic analog for comparison of t-butyl shift).[1]

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Sources

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- 2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
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